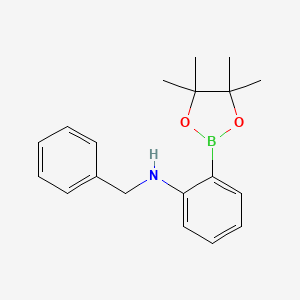

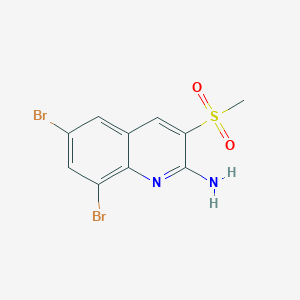

![molecular formula C6H13N3O4S B2802820 Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid CAS No. 1909336-16-8](/img/structure/B2802820.png)

Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, poly (amine esters) were synthesized from the reaction of organotin dichlorides with the dipeptide diglycine . The products were generally high polymers and produced in high yield with yield increasing as the organotin alkyl chain increases in length .Molecular Structure Analysis

The molecular formula of Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid is C6H13N3O4S. Its molecular weight is 223.25.Chemical Reactions Analysis

The reaction of organotin dichlorides with the dipeptide diglycine leads to the formation of poly (amine esters) . Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product .Wissenschaftliche Forschungsanwendungen

- Azane exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers explore its potential in mitigating oxidative damage in various biological systems .

- Due to its thiol (sulfanyl) group, Azane can chelate metal ions. Chelation therapy is used to treat heavy metal poisoning or excess metal accumulation in the body. Investigating Azane’s ability to bind to metals like copper, iron, or zinc is an active area of research .

- Scientists investigate Azane as a building block for designing novel drugs. Its unique structure offers opportunities for drug discovery, especially in the context of enzyme inhibitors or antimicrobial agents .

- Azane’s acetyl groups and amino acids make it valuable for studying protein modifications and enzymatic reactions. Researchers use it as a substrate or probe to understand biological processes .

- Azane’s amino acid-like structure allows it to participate in peptide synthesis. It can serve as a component in creating peptides or peptide mimetics for various applications, including drug delivery and diagnostics .

- Azane’s potential as a contrast agent in magnetic resonance imaging (MRI) is under investigation. Its unique chemical properties may enhance imaging resolution and specificity .

Antioxidant Activity

Metal Chelation

Pharmaceutical Development

Biochemical Studies

Peptide Synthesis

Biomedical Imaging

Eigenschaften

IUPAC Name |

azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S.H3N/c9-4(8-2-6(11)12)1-7-5(10)3-13;/h13H,1-3H2,(H,7,10)(H,8,9)(H,11,12);1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDSSWJADOHIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)NC(=O)CS.N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802739.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)

![3-(1-Benzofuran-2-yl)-6-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2802744.png)

![5,7-dimethyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2802754.png)

![5-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2802758.png)

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2802759.png)